molecular formula C28H24O15 B1599023 Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside CAS No. 56317-05-6

Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside

Cat. No.: B1599023
CAS No.: 56317-05-6
M. Wt: 600.5 g/mol
InChI Key: STMNAPXMGWBZSF-OAYLZIFXSA-N
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Description

Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to proteins like heat shock proteins (HSPs) and modulate their function, thereby affecting cellular stress responses . The interactions of this compound with these biomolecules highlight its potential as a therapeutic agent in managing inflammation and oxidative stress.

Cellular Effects

Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . Additionally, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can inhibit the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and chemokines . These effects on cell signaling pathways and gene expression underscore the compound’s potential in modulating cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation . Additionally, it can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in the antioxidant defense system . These molecular interactions highlight the compound’s potential in regulating cellular processes and protecting against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its gradual degradation, which may affect its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can exert lasting effects on cellular function, including sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . Enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) play a crucial role in the metabolism of kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and biological activity, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Kaempferol 3-O-(6’‘-galloyl)-beta-D-glucopyranoside exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside to specific organelles, influencing its biological activity . For instance, the localization of this compound in the mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species (ROS) and protecting mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with a galloyl-glucose donor. The reaction is often catalyzed by enzymes such as glycosyltransferases or through chemical methods using catalysts like Lewis acids . The reaction conditions usually require controlled temperatures and pH to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation . This method is preferred for its efficiency and sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O15/c29-12-3-1-10(2-4-12)25-26(22(36)19-14(31)7-13(30)8-17(19)41-25)43-28-24(38)23(37)21(35)18(42-28)9-40-27(39)11-5-15(32)20(34)16(33)6-11/h1-8,18,21,23-24,28-35,37-38H,9H2/t18-,21-,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMNAPXMGWBZSF-OAYLZIFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204859
Record name Astragalin 6''-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56317-05-6
Record name Kaempferol 3-O-(6′′-galloyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56317-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragalin 6''-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragalin 6''-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 2
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
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Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
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Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 5
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
Reactant of Route 6
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside

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